N-benzyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-phenylethanamine
Overview
Description
N-benzyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-phenylethanamine is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a phenylethanamine moiety, and a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-phenylethanamine typically involves multi-step organic reactions. One common approach is the alkylation of imidazole derivatives with benzyl halides under basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Pd/C in the presence of hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: NaN3 in DMF or alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Azides or alkylated derivatives.
Scientific Research Applications
N-benzyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating conditions such as hypertension and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-phenylethanamine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist at angiotensin II receptors, thereby inhibiting the renin-angiotensin system and reducing blood pressure . The pathways involved include signal transduction cascades that regulate cellular responses to external stimuli .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-phenylethanamine
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl group and the substituted imidazole ring enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-benzyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-20(2)17-27-23(16-25-24(27)30(3,28)29)19-26(18-22-12-8-5-9-13-22)15-14-21-10-6-4-7-11-21/h4-13,16,20H,14-15,17-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFLXDQXBWPJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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